molecular formula C10H12BrNOS B14065243 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one

1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one

Cat. No.: B14065243
M. Wt: 274.18 g/mol
InChI Key: KAKFITQVJMRIDX-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and a methylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-Amino-5-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

    Substitution: Formation of 1-(2-Amino-5-(methylthio)phenyl)-1-azidopropan-2-one or 1-(2-Amino-5-(methylthio)phenyl)-1-thiocyanatopropan-2-one.

    Oxidation: Formation of 1-(2-Amino-5-(methylsulfinyl)phenyl)-1-bromopropan-2-one or 1-(2-Amino-5-(methylsulfonyl)phenyl)-1-bromopropan-2-one.

    Reduction: Formation of 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-ol.

Scientific Research Applications

1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used to study the effects of brominated compounds on biological systems, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The amino and methylthio groups can also participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-5-(methylthio)phenyl)propan-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-(2-Amino-5-(methylsulfinyl)phenyl)-1-bromopropan-2-one: Contains a sulfoxide group instead of a methylthio group, which can alter its chemical reactivity and biological activity.

    1-(2-Amino-5-(methylsulfonyl)phenyl)-1-bromopropan-2-one: Contains a sulfone group, making it more polar and potentially more soluble in water.

Uniqueness

1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one is unique due to the presence of both a bromine atom and a methylthio group, which provide a combination of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in different fields.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(2-amino-5-methylsulfanylphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C10H12BrNOS/c1-6(13)10(11)8-5-7(14-2)3-4-9(8)12/h3-5,10H,12H2,1-2H3

InChI Key

KAKFITQVJMRIDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC)N)Br

Origin of Product

United States

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